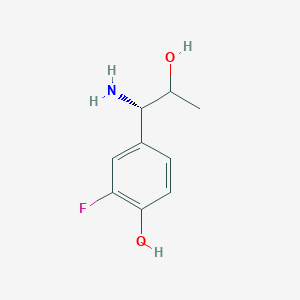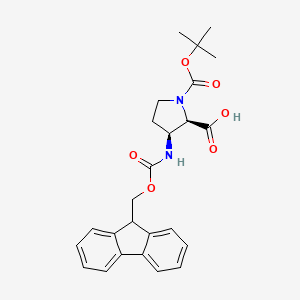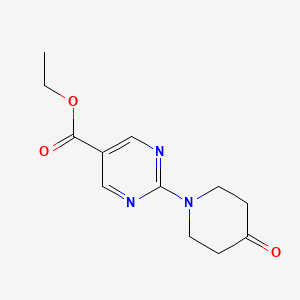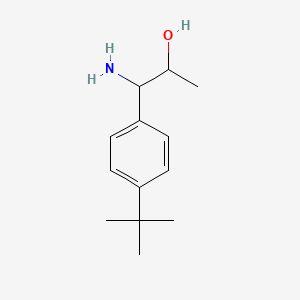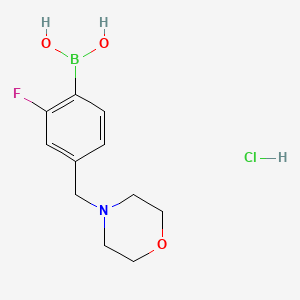
2-Fluoro-4-(morpholinomethyl)phenylboronic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-4-(morpholinomethyl)phenylboronic acid hydrochloride is a boronic acid derivative with a molecular formula of C11H15BFNO3·HCl. This compound is known for its utility in organic synthesis, particularly in the Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of various organic molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(morpholinomethyl)phenylboronic acid hydrochloride typically involves the reaction of 2-fluoro-4-(morpholinomethyl)phenylboronic acid with hydrochloric acid. The reaction conditions often include maintaining a controlled temperature and pH to ensure the formation of the desired hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with additional considerations for scalability, cost-efficiency, and safety .
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-4-(morpholinomethyl)phenylboronic acid hydrochloride undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction involving this compound, where it acts as a boronic acid reagent to form carbon-carbon bonds with halides or pseudohalides in the presence of a palladium catalyst.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to its use in coupling reactions.
Substitution Reactions: It can participate in substitution reactions where the boronic acid group is replaced by other functional groups under specific conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, often used to facilitate the coupling reactions.
Solvents: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and water.
Major Products
The major products formed from reactions involving this compound are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Wissenschaftliche Forschungsanwendungen
2-Fluoro-4-(morpholinomethyl)phenylboronic acid hydrochloride has several scientific research applications:
Organic Synthesis: Widely used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions.
Medicinal Chemistry: Used in the development of pharmaceutical compounds, particularly those requiring biaryl structures.
Material Science: Employed in the synthesis of organic materials with specific electronic or optical properties.
Biological Research: Utilized in the study of boron-containing compounds and their interactions with biological systems.
Wirkmechanismus
The primary mechanism of action for 2-Fluoro-4-(morpholinomethyl)phenylboronic acid hydrochloride in Suzuki-Miyaura coupling involves the transmetalation step, where the boronic acid transfers its organic group to the palladium catalyst. This is followed by reductive elimination, forming the desired carbon-carbon bond . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluoro-4-(trifluoromethyl)phenylboronic acid: Another boronic acid derivative with similar applications in organic synthesis.
4-Fluoro-2-(morpholinomethyl)phenylboronic acid, pinacol ester hydrochloride: A related compound with a pinacol ester group, used in similar coupling reactions.
Uniqueness
2-Fluoro-4-(morpholinomethyl)phenylboronic acid hydrochloride is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in coupling reactions. The presence of the morpholinomethyl group can also impart unique electronic and steric properties, making it a valuable reagent in organic synthesis .
Eigenschaften
Molekularformel |
C11H16BClFNO3 |
|---|---|
Molekulargewicht |
275.51 g/mol |
IUPAC-Name |
[2-fluoro-4-(morpholin-4-ylmethyl)phenyl]boronic acid;hydrochloride |
InChI |
InChI=1S/C11H15BFNO3.ClH/c13-11-7-9(1-2-10(11)12(15)16)8-14-3-5-17-6-4-14;/h1-2,7,15-16H,3-6,8H2;1H |
InChI-Schlüssel |
QCVVUBPDKBVDTF-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C=C(C=C1)CN2CCOCC2)F)(O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


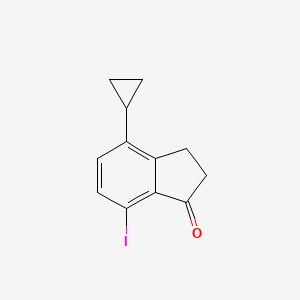
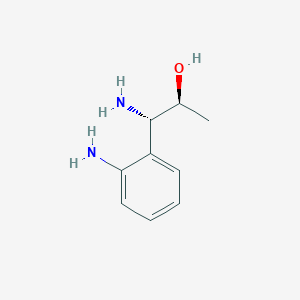

![(1S)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13046231.png)
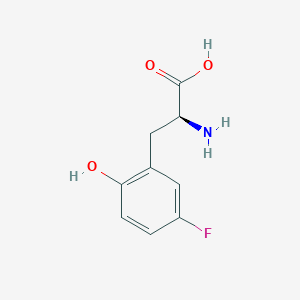

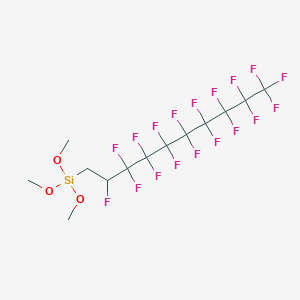
![(1R,2S)-1-Amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13046248.png)
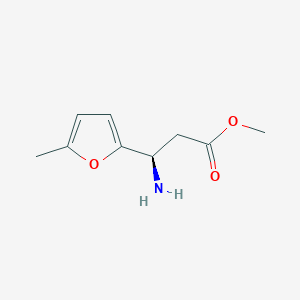
![3-Iodo-6,7-dihydro-4H-pyrazolo[5,1-C][1,4]oxazine](/img/structure/B13046270.png)
